(2S,3R,4S,5R,6R)-2-(Ethylthio)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

Glycobiology Gene expression Enzymology

Ethyl-β-D-thiogalactopyranoside (CAS 56245-60-4) is a synthetic thioglycoside in which the anomeric oxygen of β-D-galactopyranose is replaced by a sulfur atom linked to an ethyl aglycone. This compound serves as a non-hydrolyzable, non-metabolizable analog of lactose and is closely related to the widely used gene expression inducer isopropyl-β-D-1-thiogalactopyranoside (IPTG).

Molecular Formula C8H16O5S
Molecular Weight 224.28 g/mol
CAS No. 56245-60-4
Cat. No. B016013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3R,4S,5R,6R)-2-(Ethylthio)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
CAS56245-60-4
SynonymsEthyl 1-Thio-β-D-galactopyranoside;  Ethyl 1-Deoxy-1-thio-β-D-galactopyranoside; 
Molecular FormulaC8H16O5S
Molecular Weight224.28 g/mol
Structural Identifiers
SMILESCCSC1C(C(C(C(O1)CO)O)O)O
InChIInChI=1S/C8H16O5S/c1-2-14-8-7(12)6(11)5(10)4(3-9)13-8/h4-12H,2-3H2,1H3/t4-,5+,6+,7-,8+/m1/s1
InChIKeyCHAHFVCHPSPXOE-HNEXDWKRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl-β-D-thiogalactopyranoside (CAS 56245-60-4): A Structurally Distinct Thioglycoside for Specialized β-Galactosidase Research and Procurement


Ethyl-β-D-thiogalactopyranoside (CAS 56245-60-4) is a synthetic thioglycoside in which the anomeric oxygen of β-D-galactopyranose is replaced by a sulfur atom linked to an ethyl aglycone. This compound serves as a non-hydrolyzable, non-metabolizable analog of lactose [1] and is closely related to the widely used gene expression inducer isopropyl-β-D-1-thiogalactopyranoside (IPTG) . It finds application primarily as a substrate for β-galactosidase in enzymatic and gene expression studies, and as a glycosyl donor in carbohydrate chemistry.

Why Ethyl-β-D-thiogalactopyranoside (CAS 56245-60-4) Cannot Be Simply Replaced by IPTG or Methyl Thiogalactosides


Although ethyl-β-D-thiogalactopyranoside is structurally similar to IPTG and methyl β-D-thiogalactopyranoside (TMG), its distinct ethyl aglycone confers markedly different physicochemical properties and biological activity profiles. Unlike IPTG, which is a high-potency inducer of the lac operon, ethyl-β-D-thiogalactopyranoside is preferentially employed as a substrate for β-galactosidase in enzymatic assays and transgalactosylation reactions [1]. Its specific molecular geometry and hydrophobicity directly influence enzyme binding kinetics and substrate turnover rates, making it a poor direct substitute for IPTG in induction protocols. Consequently, selecting the appropriate thiogalactoside for a given protocol—induction versus substrate utilization—is critical for experimental reproducibility and procurement specification.

Quantitative Differentiation of Ethyl-β-D-thiogalactopyranoside (CAS 56245-60-4) Against Key Analogues: Evidence for Procurement Decisions


Structural Discrimination: Ethyl vs. Isopropyl Aglycone Impacts Enzyme Substrate vs. Inducer Preference

The ethyl aglycone of compound 56245-60-4 yields a smaller molecule (MW 224.27 g/mol) compared to IPTG (MW 238.30 g/mol) and a distinct spatial orientation of the alkyl group. In beta-galactosidase assays, ethyl-β-D-thiogalactopyranoside acts as a substrate for the enzyme, whereas IPTG acts as a gratuitous inducer and is not hydrolyzed [1]. While quantitative Km values for the ethyl derivative were not located in this analysis, published data on related phenylalkyl thiogalactosides indicate that the size and shape of the aglycone dictate whether the compound is recognized as a substrate or an inhibitor [2]. For instance, 2-phenylethyl 1-thio-β-D-galactopyranoside (PETG) is a potent inhibitor (Ki ≈ 1 µM), while the shorter ethyl derivative functions as a substrate. This differential behavior is critical for experimental design.

Glycobiology Gene expression Enzymology

Purity and Identity Verification: Guaranteed ≥98.0% HPLC Purity Supports Reproducible Enzymatic Kinetics

Commercial specifications from a primary supplier of ethyl-β-D-thiogalactopyranoside (CAS 56245-60-4) guarantee a minimum purity of 98.0% by HPLC, with identity confirmed by ¹H and ¹³C NMR . This quantitative purity threshold is critical for enzymatic studies, as contaminants can act as alternative substrates or inhibitors. In contrast, many laboratory-grade inducers like IPTG are often accepted at lower purities (≥95%) for routine induction, but such variability can introduce significant error into kinetic measurements where this compound serves as the substrate.

Quality control Enzymology Assay development

Thermal Stability and Storage: Defined Melting Point (119–120 °C) Enables Robust Formulation

Ethyl-β-D-thiogalactopyranoside exhibits a sharp melting point of 119–120 °C , which is significantly higher than that of methyl β-D-thiogalactopyranoside (melting point ~105–107 °C). This thermal stability is advantageous for protocols requiring mild heating for solubilization or for long-term storage at controlled temperatures. The compound is recommended for storage at –20 °C, a condition under which it remains stable for years [1].

Physicochemical properties Compound stability Procurement specification

Primary Research and Industrial Scenarios for Ethyl-β-D-thiogalactopyranoside (CAS 56245-60-4) Based on Its Differentiated Properties


Enzymatic Transgalactosylation Substrate for Disaccharide Synthesis

Capitalizing on its role as a β-galactosidase substrate, ethyl-β-D-thiogalactopyranoside is employed in chemoenzymatic synthesis of thio-linked disaccharides. Using β-galactosidase from Bacillus circulans, the compound acts as a galactosyl acceptor, yielding ethyl 1-thio-β-D-galactopyranosyl-(1→4)-O-β-D-glycopyranosides with up to 60% yield [1]. This application is not achievable with IPTG, which is not hydrolyzed by the enzyme.

Non-Metabolizable Reporter Substrate for β-Galactosidase Activity in Gene Expression Studies

In molecular biology, this compound serves as a non-metabolizable substrate for β-galactosidase, enabling continuous monitoring of enzyme activity without the confounding effects of substrate depletion that occur with lactose [2]. Its purity (≥98%) and structural similarity to the natural substrate ensure accurate kinetic readouts in Miller assays or continuous spectrophotometric measurements.

Glycosyl Donor for Stereoselective Thioglycoside Synthesis

The ethyl 1-thio group serves as a leaving group in glycosylation reactions, making this compound a useful glycosyl donor for the synthesis of S-linked oligosaccharides. Its defined reactivity profile, compared to phenyl or methyl thioglycosides, can be exploited for sequential one-pot glycosylation strategies where selective activation is required [3].

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